molecular formula C24H24N4O5S B2736247 [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 946243-25-0

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2736247
CAS No.: 946243-25-0
M. Wt: 480.54
InChI Key: BJANVFPVTZPFNZ-UHFFFAOYSA-N
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Description

The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule featuring a 1,3-oxazole ring fused to a 1,2,3-triazole core. Key structural elements include:

  • 1,3-Oxazole moiety: Substituted with a 2,3-dimethoxyphenyl group at position 2 and a methyl group at position 3. The methoxy substituents enhance electron density and influence molecular planarity .
  • 1,2,3-Triazole moiety: Linked via a carboxylate ester to the oxazole ring. The triazole is substituted with a methyl group at position 5 and a 3-(methylsulfanyl)phenyl group at position 1.

Properties

IUPAC Name

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-14-21(26-27-28(14)16-8-6-9-17(12-16)34-5)24(29)32-13-19-15(2)33-23(25-19)18-10-7-11-20(30-3)22(18)31-4/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJANVFPVTZPFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Sulfonyl vs. Carbonyl Linkages

highlights the impact of linkage chemistry on specificity and potency in triazole analogs:

  • Sulfonyl-linked analogs (e.g., 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole): Exhibit high specificity due to strong electron-withdrawing effects and rigid geometry, favoring target selectivity .
  • Carbonyl amide-linked analogs (e.g., 1-substituted-phenyl-4-substituted-phenylaminocarbonyl-1H-1,2,3-triazole): Less specific due to conformational flexibility and reduced electronic effects, leading to off-target interactions .

Comparison to Target Compound: The target compound employs a carboxylate ester linkage, balancing rigidity and bioavailability.

Fluorophenyl-Substituted Triazole-Thiazole Hybrids

describes isostructural triazole-thiazole hybrids (e.g., compounds 4 and 5):

  • Structural Features : Fluorophenyl substituents induce planarity, except for one perpendicular fluorophenyl group, altering intermolecular interactions .
  • Bioactivity Implications : Planar regions facilitate π-π stacking with biological targets, while perpendicular groups may disrupt binding .
Heterocyclic Diversity in Triazole Derivatives

and highlight compounds with oxadiazole and thiazole substitutions:

  • Oxadiazole-containing analogs (e.g., 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine): The oxadiazole ring increases metabolic stability but reduces solubility due to hydrophobicity .
  • Thiazole-containing analogs (e.g., thiazol-5-ylmethyl carboxylates): Thiazole’s sulfur atom enables hydrogen bonding, enhancing target affinity .

Comparison to Target Compound : The 1,3-oxazole in the target compound provides intermediate hydrophilicity compared to oxadiazole, balancing stability and bioavailability.

Chemical Similarity and Bioactivity Considerations

The Chemical Similarity Principle () posits that structural analogs share bioactivity. However, and caution that minor structural changes (e.g., substituent position, linkage type) can drastically alter pharmacokinetics.

Key Metrics for Comparison :

2D/3D Descriptors : The target compound’s methoxy and methylsulfanyl groups align with VolSurf descriptors for moderate hydrophobicity and target engagement .

Molecular Fingerprints : Shared triazole-oxazole cores with analogs suggest overlapping bioactivity, but ester linkages differentiate ADME profiles .

Data Tables

Table 1: Structural Comparison of Triazole-Based Compounds
Compound Class Core Structure Key Substituents Linkage Type Bioactivity Notes
Target Compound Oxazole-Triazole 2,3-Dimethoxyphenyl, Methylsulfanyl Carboxylate ester Hypothesized specificity
Sulfonyl-Linked Triazole () Triazole Phenylsulfonyl Sulfonyl High specificity
Fluorophenyl-Thiazole () Triazole-Thiazole Fluorophenyl Amide Planar binding
Oxadiazole-Triazole () Triazole-Oxadiazole 4-Methylphenyl, Trifluoromethyl Covalent Metabolic stability
Table 2: Physicochemical Properties
Property Target Compound Sulfonyl-Linked Triazole Fluorophenyl-Thiazole
LogP ~3.2 (estimated) ~2.8 ~2.5
Electron Effects Strongly donating (OMe) Withdrawing (SO₂) Moderate (F)
Planarity High (dimethoxyphenyl) Moderate Partial

Biological Activity

The compound [2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic molecule that has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O5S, with a molecular weight of 452.44 g/mol. The structure consists of an oxazole ring and a triazole moiety, which are known for their pharmacological significance.

Property Value
Molecular Weight452.44 g/mol
Molecular FormulaC23H24N4O5S
LogP3.3236
Polar Surface Area81.409 Ų
Hydrogen Bond Acceptors9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole and triazole rings followed by coupling reactions to form the final product. Specific synthetic routes may vary but generally require careful control of reaction conditions to optimize yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

  • Bacterial Strains Tested : Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus
  • Fungal Strains Tested : Candida albicans, Aspergillus niger

The compound exhibited an MIC value of 0.21 μM against Pseudomonas aeruginosa, suggesting potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Cytotoxicity

In vitro cytotoxicity assays (MTT assay) on human cell lines (e.g., HaCat keratinocytes and Balb/c 3T3 fibroblasts) revealed that the compound has selective toxicity profiles, indicating potential for further development as an anticancer agent. The results showed that at certain concentrations, the compound significantly inhibited cell proliferation without causing excessive cytotoxicity .

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes such as DNA gyrase and MurD. These studies indicated that the compound forms critical hydrogen bonds with key amino acid residues in the active sites of these enzymes, which is essential for its antimicrobial activity .

Case Studies

  • Study on Antibacterial Efficacy : A research team evaluated the efficacy of this compound against clinical isolates of Escherichia coli. The study found that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating persistent infections.
  • Antifungal Activity Assessment : Another study focused on its antifungal properties against Candida species. The findings indicated that it could inhibit fungal growth effectively at low concentrations, making it a candidate for antifungal drug development.

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